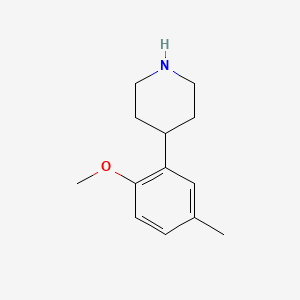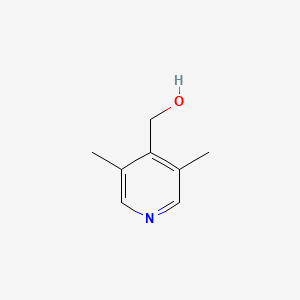
(3,5-Dimethylpyridin-4-yl)methanol
Descripción general
Descripción
“(3,5-Dimethylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd and 5th positions with methyl groups and at the 4th position with a methanol group .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available information.Aplicaciones Científicas De Investigación
Enantioselective Michael Addition
- Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from (3,5-Dimethylpyridin-4-yl)methanol, was found efficient as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Synthesis of Dimethyl Sulfomycinamate
- A synthesis method involving a pyridine synthesis for dimethyl sulfomycinamate was developed, demonstrating the utility of this compound in the process (Bagley et al., 2005).
Synthesis of Pyridinium Salts for Nonlinear Optics
- Thienyl-substituted pyridinium salts, synthesized using this compound, were studied for their nonlinear optical properties, indicating potential applications in optical technologies (Li et al., 2012).
Catalytic Applications in Ethylene Oligomerization
- Nickel complexes involving this compound derivatives were synthesized and applied in the catalytic oligomerization of ethylene, showing promise in industrial chemical processes (Kermagoret & Braunstein, 2008).
Studies on Intermolecular Interactions
- Research on mixtures containing this compound derivatives with different solvents provided insights into intermolecular interactions, crucial for understanding solvent effects in chemical reactions (Marczak et al., 2005).
Synthesis of α-Hydroxy Esters
- A study explored the use of a compound derived from this compound for the asymmetric synthesis of α-hydroxy esters, indicating its potential in organic synthesis (Jung et al., 2000).
Calorimetric Investigations
- Investigations into the heat of dilution of alcohols in pyridine derivatives, including those related to this compound, provided critical insights into thermodynamics of these systems (Marczak et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been found to activate amp-activated protein kinase (ampk) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .
Mode of Action
It’s worth noting that ampk activators, like some related compounds, can inhibit cell growth, particularly in human breast cancer cell lines . This suggests that (3,5-Dimethylpyridin-4-yl)methanol may interact with its targets to alter cellular processes and inhibit growth .
Biochemical Pathways
These include the mTOR pathway, which is involved in cell growth and autophagy, and the fatty acid synthesis pathway, which is crucial for energy storage .
Pharmacokinetics
Related compounds have been noted for their good aqueous solubility , which can influence bioavailability and distribution.
Result of Action
Related compounds have shown selective cell growth inhibitory activity against human breast cancer cell lines . This suggests that this compound may have similar effects.
Propiedades
IUPAC Name |
(3,5-dimethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUEIGUEWFQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627405 | |
| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201286-63-7 | |
| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)

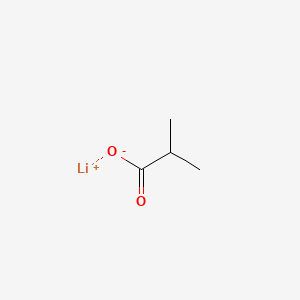


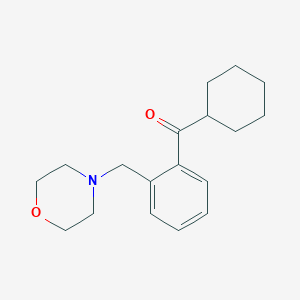
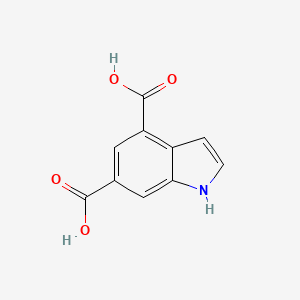
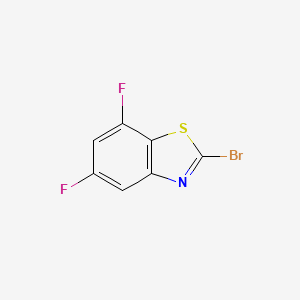
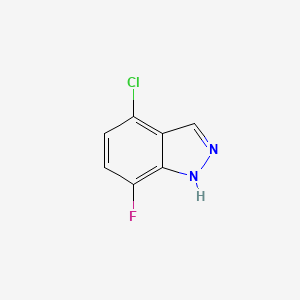
![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)

